
3-Chloroisonicotinic acid
Overview
Description
3-Chloroisonicotinic acid is an organic compound with the chemical formula C6H4ClNO2. It is a derivative of isonicotinic acid, where a chlorine atom is substituted at the 3-position of the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloroisonicotinic acid can be synthesized through various methods:
Chlorination Reaction: Isonicotinic acid is used as the raw material and undergoes a chlorination reaction in the presence of hydrogen chloride.
Oxidation Reaction: Another synthetic route involves the oxidation of carboxylic acid.
Halogenation Reaction: Halogenation of carboxylic acid can also be
Biological Activity
3-Chloroisonicotinic acid (3-CINA), with the chemical formula CHClNO and CAS number 88912-27-0, is a halogenated derivative of isonicotinic acid. This compound has garnered attention in various fields, including pharmaceuticals, due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is characterized by:
Property | Value |
---|---|
Molecular Weight | 157.55 g/mol |
Melting Point | 227°C - 229°C |
Solubility | Soluble in ethanol |
Log P (octanol-water) | 0.94 |
The presence of a chlorine atom in the pyridine ring influences its biological activity and interaction with biological targets.
Research indicates that 3-CINA exhibits various biological activities through different mechanisms:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of bacteria and fungi. The compound disrupts microbial cell membranes and inhibits growth by interfering with metabolic pathways.
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
- Enzyme Inhibition : 3-CINA has been reported to inhibit specific enzymes, such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.
Polymorphism and Stability
A study conducted on the polymorphic forms of this compound identified three distinct crystalline forms (I, II, and III). Each form exhibits unique thermal properties and stability profiles, which can influence its biological activity. For instance, Form I shows two endothermic peaks at temperatures of 220.5°C and 230.4°C, while Form II exhibits three peaks starting at 138.3°C . The polymorphism is attributed to the torsion angles between the aromatic ring and carboxylic acid groups, affecting hydrogen bonding patterns and molecular interactions.
Case Studies
- Neuroprotective Effects : In vitro studies have demonstrated that 3-CINA can protect neuronal cells from apoptosis induced by oxidative stress. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in cultured neurons exposed to neurotoxic agents.
- Antimicrobial Efficacy : A series of experiments tested the antimicrobial effects of this compound against various pathogens including Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents.
Safety and Toxicology
While exploring the biological activity of 3-CINA, it is crucial to consider its safety profile. The compound has been classified under hazard categories indicating potential skin irritation and serious eye damage . Proper handling protocols should be followed to mitigate risks during laboratory use.
Q & A
Basic Research Questions
Q. How can researchers determine the molecular structure of 3-Chloroisonicotinic acid with high precision?
To confirm the molecular structure, employ X-ray crystallography for atomic-level resolution. Refinement using programs like SHELXL ensures accurate modeling of bond lengths, angles, and electron density . Spectral characterization via NMR (¹H/¹³C) and mass spectrometry further validates functional groups and molecular weight. For example, analyze coupling patterns in aromatic protons to confirm chlorine substitution on the pyridine ring . Cross-reference crystallographic data (CIF files) with spectral results to resolve ambiguities in tautomeric forms .
Q. What are the key considerations for optimizing the synthesis of this compound?
Focus on reaction parameters such as temperature, solvent polarity, and catalyst selection. For instance, chlorination of isonicotinic acid derivatives may require controlled conditions to avoid over-halogenation. Use Design of Experiments (DOE) to test variables like stoichiometry and reaction time systematically . Monitor intermediate purity via thin-layer chromatography (TLC) or HPLC to isolate the target compound efficiently. Document yield, byproducts, and scalability in iterative protocols .
Q. Which analytical techniques are critical for characterizing the purity and stability of this compound?
Combine high-performance liquid chromatography (HPLC) with UV detection to quantify purity (>98%) and identify degradation products. Thermogravimetric analysis (TGA) assesses thermal stability under varying humidity and temperature. For stability studies, use accelerated aging tests (40°C/75% RH) and track changes via Fourier-transform infrared spectroscopy (FTIR) to detect hydrolytic cleavage of the carboxylic acid group .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound in biological systems?
Design SAR studies by synthesizing analogs with modified halogen positions or substituents. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins like enzymes or receptors. Validate predictions via in vitro assays (e.g., IC₅₀ measurements) and correlate crystallographic data (e.g., hydrogen-bonding interactions) with activity trends . Address contradictory bioactivity results by analyzing steric/electronic effects using density functional theory (DFT) .
Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?
Conduct meta-analyses of existing data to identify methodological discrepancies (e.g., solvent systems, pH conditions). Re-measure properties using standardized protocols:
- Solubility : Use shake-flask method with buffers (pH 1–13) and HPLC quantification.
- pKa : Employ potentiometric titration with a glass electrode or UV-spectrophotometric titration .
Apply mixed-effects statistical models to account for inter-study variability and instrument calibration differences .
Q. What experimental strategies are effective for studying the environmental degradation pathways of this compound?
Simulate degradation under UV light, microbial action, or oxidative conditions. Use LC-MS/MS to identify transformation products (e.g., dechlorinated metabolites or hydroxylated derivatives). For photolysis studies, track reaction kinetics via UV-Vis spectroscopy and quantify half-lives. Combine with QSAR models to predict ecotoxicity of degradation intermediates .
Q. How can interdisciplinary approaches enhance applications of this compound in materials science or pharmacology?
In materials science, explore its use as a ligand for metal-organic frameworks (MOFs) by analyzing coordination behavior via single-crystal XRD . In pharmacology, integrate cheminformatics tools (e.g., ChEMBL databases) to screen for off-target effects or synergies with existing drugs. Cross-disciplinary collaboration ensures robust experimental design and data interpretation .
Q. Methodological Guidance
- Data Contradictions : Use sensitivity analyses to test robustness of conclusions against outliers or conflicting datasets .
- Literature Synthesis : Systematically review journals via Google Scholar and SciFinder , prioritizing peer-reviewed studies over technical reports .
- Experimental Replication : Document protocols in detail (e.g., reagent grades, instrument settings) to enable reproducibility .
Properties
IUPAC Name |
3-chloropyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAZXWFEMDJTFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370964 | |
Record name | 3-chloroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88912-27-0 | |
Record name | 3-chloroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloroisonicotinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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